

A Comparative Analysis of the Pharmacokinetics of 4-Acetoxy-DMT and Psilocybin

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Compound of Interest

Compound Name: 4-acetoxy DMT (hydrochloride)

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This guide provides an objective comparison of the pharmacokinetic profiles of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and psilocybin. Both compounds are tryptamine prodrugs that exert their psychedelic effects through their active metabolite, psilocin. Understanding their distinct pharmacokinetic properties is crucial for the advancement of clinical research and the development of novel therapeutics. This comparison is supported by available experimental data from both human and animal studies.

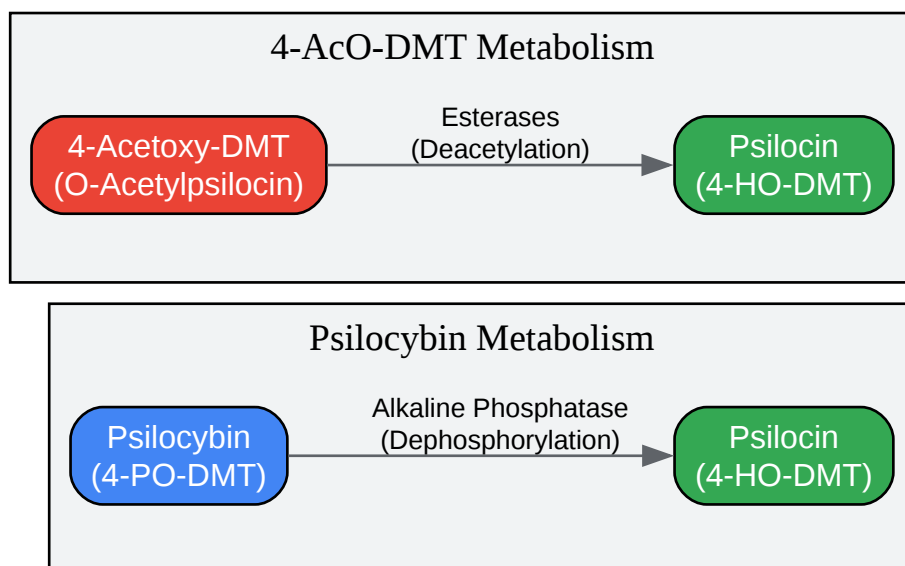
Executive Summary

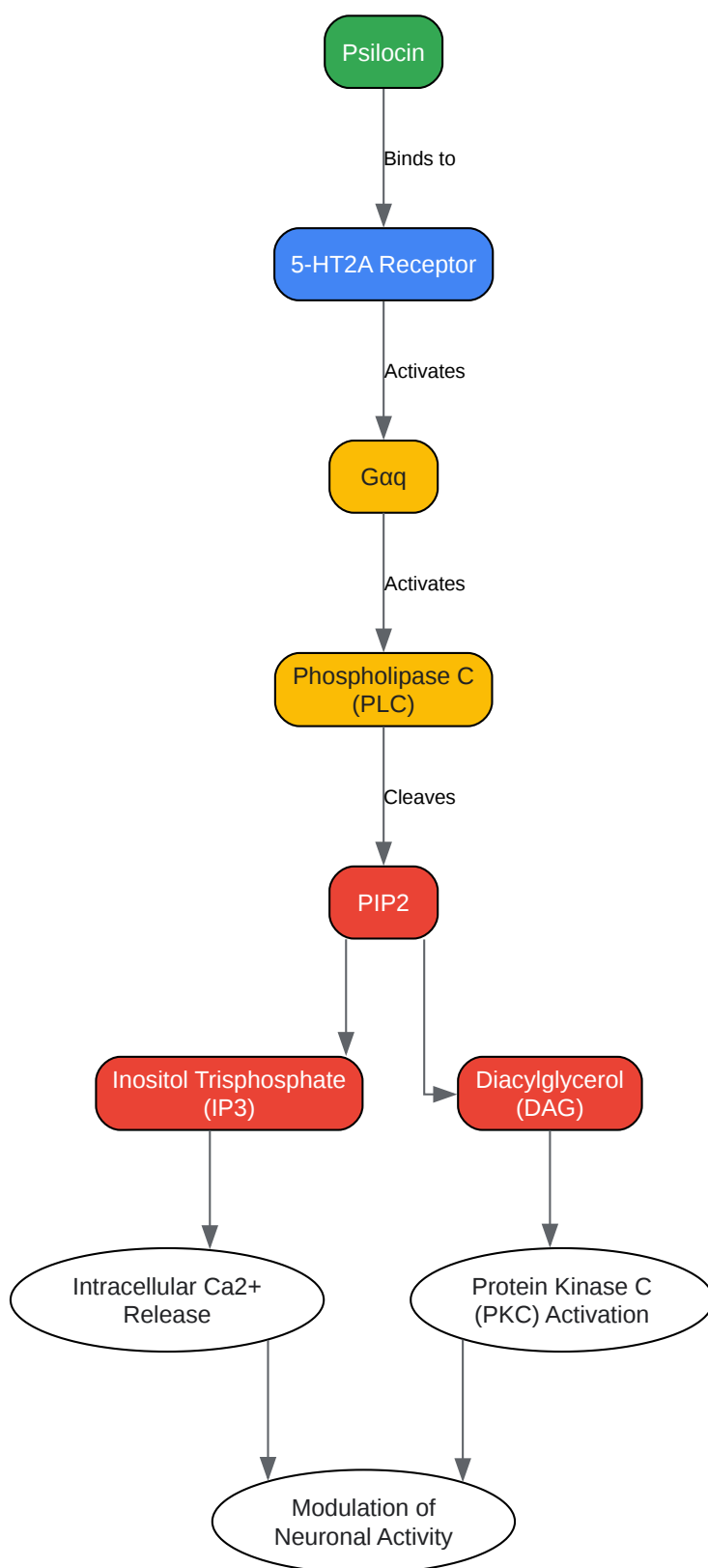
Psilocybin, a naturally occurring psychedelic compound, is a well-studied prodrug of psilocin.^[1] In contrast, 4-AcO-DMT is a synthetic acetylated ester of psilocin, also functioning as a prodrug.^[2] While both compounds ultimately deliver the same psychoactive metabolite, their pharmacokinetic profiles, particularly concerning bioavailability and onset of action, may differ. As of 2024, there are no clinical studies on the pharmacokinetics of 4-AcO-DMT in humans; therefore, this comparison relies on human data for psilocybin and preclinical data for 4-AcO-DMT.^[3]

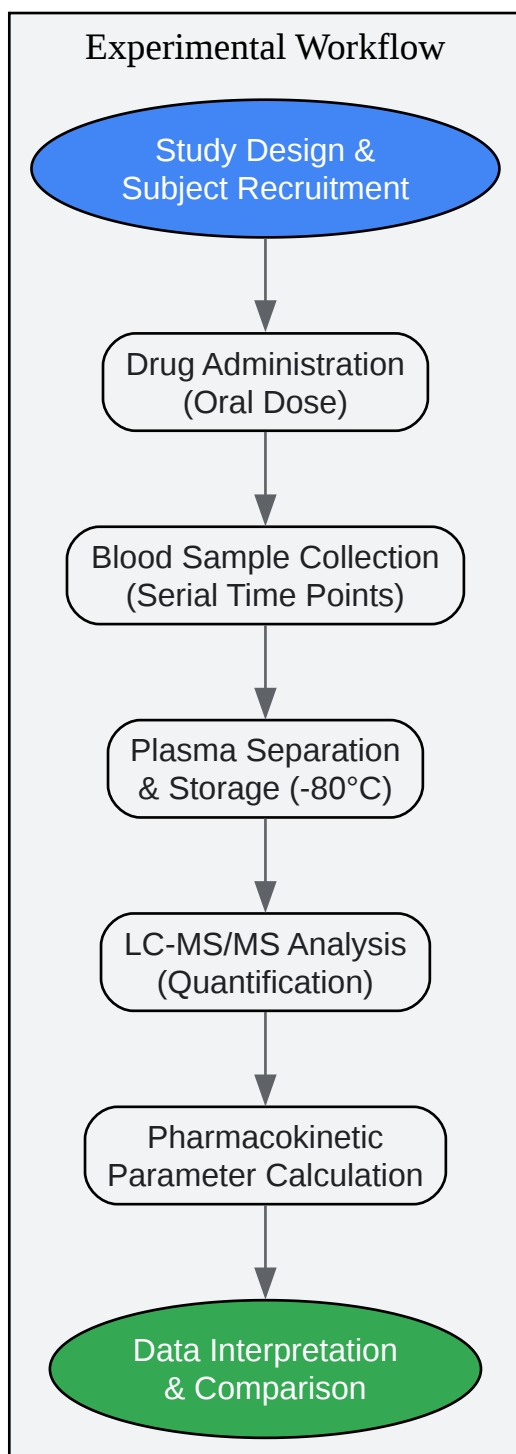
Metabolic Pathways and Bioactivation

Both 4-AcO-DMT and psilocybin are biologically inactive until metabolized into psilocin. This bioactivation is a critical first step in their pharmacokinetic journey.

- Psilocybin: Following oral administration, psilocybin is rapidly dephosphorylated to psilocin, primarily by alkaline phosphatase enzymes in the gut and liver.[1][4]
- 4-Acetoxy-DMT: 4-AcO-DMT is deacetylated to psilocin by esterase enzymes present in the body.[2] In-vitro studies using human plasma have demonstrated that this conversion is rapid, with over 99.9% of the prodrug converted within 5 minutes under conditions mimicking the human body.[2]







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